

A Comparative Guide to the Spectroscopic Characterization of Substituted Pyrazolyl-Pyridazines

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Compound of Interest

Compound Name:	3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine
CAS No.:	957035-36-8
Cat. No.:	B1361738

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Scientific Imperative of Pyrazolyl-Pyridazines

The fusion of pyrazole and pyridazine rings creates a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Pyridazine derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties.[1] The attachment of a pyrazole moiety, another pharmacologically privileged heterocycle, often enhances or modulates this activity, leading to novel drug candidates. For instance, the celecoxib template, a known COX-2 inhibitor, has been modified by replacing an aryl group with pyridazine to explore new anti-inflammatory agents.[2]

Given their therapeutic potential, the unambiguous structural confirmation and elucidation of the physicochemical properties of newly synthesized substituted pyrazolyl-pyridazines are

paramount. Spectroscopic techniques are the cornerstone of this characterization process. This guide provides a comparative analysis of the primary spectroscopic methods, offering not just procedural details but the underlying scientific rationale for experimental choices, empowering researchers to conduct robust and self-validating characterizations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, providing precise information about the molecular skeleton and the chemical environment of individual atoms. For pyrazolyl-pyridazines, ^1H , ^{13}C , and increasingly ^{15}N NMR are indispensable.^[3]

Expertise & Experience: Decoding the Spectra

The chemical shifts (δ) in both ^1H and ^{13}C NMR spectra are highly sensitive to the electronic effects of substituents on the heterocyclic rings.

- ^1H NMR: Protons on the pyridazine and pyrazole rings typically resonate in the aromatic region (approx. 7.0-9.0 ppm). Electron-withdrawing groups (e.g., $-\text{Cl}$, $-\text{CF}_3$) will generally shift attached and nearby protons downfield (to higher ppm values), while electron-donating groups (e.g., $-\text{OCH}_3$, $-\text{CH}_3$) cause an upfield shift. The coupling constants (J) between adjacent protons are critical for determining the substitution pattern on the rings.^{[2][4]}
- ^{13}C NMR: The carbon signals provide a map of the carbon framework. The carbons directly attached to nitrogen atoms are typically deshielded and appear further downfield. Substituent effects mirror those seen in ^1H NMR, providing complementary evidence for the proposed structure.^{[5][6]}
- 2D NMR Techniques: For complex substitution patterns or regioisomeric products, 1D spectra can be ambiguous.^[2] Two-dimensional techniques are essential for conclusive assignments:
 - COSY (Correlation Spectroscopy): Identifies proton-proton spin coupling networks, confirming which protons are adjacent.

- HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the pyrazole and pyridazine rings and assigning quaternary carbons.

Experimental Protocol: Acquiring High-Quality NMR Data

A self-validating protocol ensures reproducibility and accuracy.

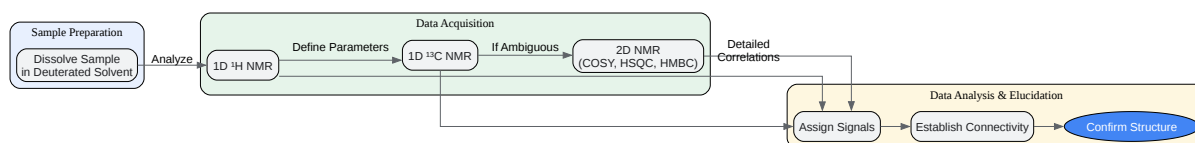
- **Sample Preparation:** Dissolve ~5-10 mg of the purified pyrazolyl-pyridazine derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and for observing exchangeable protons (e.g., N-H).^{[1][2]}
- **Solvent Selection:** The choice of solvent can influence chemical shifts. Ensure consistency when comparing data across a series of compounds.
- **Internal Standard:** Tetramethylsilane (TMS) is typically used as the internal standard for referencing the chemical shifts to 0.00 ppm.
- **Data Acquisition:** Acquire a standard ¹H spectrum first. Based on this, set the spectral width for the ¹³C spectrum. Proceed to acquire 2D spectra (COSY, HSQC, HMBC) as needed for full structural assignment.^[3]

Data Presentation: Comparative NMR Chemical Shifts

The following table summarizes typical chemical shift ranges and the expected influence of substituents.

Position	Typical ^1H δ (ppm)[2][4][5]	Typical ^{13}C δ (ppm)[5][6]	Effect of Electron-Withdrawing Group (EWG)	Effect of Electron-Donating Group (EDG)
Pyridazine-H	7.1 - 8.4	125 - 160	Downfield Shift (Higher δ)	Upfield Shift (Lower δ)
Pyrazole-H	6.6 - 8.0	108 - 152	Downfield Shift (Higher δ)	Upfield Shift (Lower δ)
Substituent (e.g., $-\text{OCH}_3$)	~ 3.8	~ 55	N/A	N/A
Substituent (e.g., $-\text{CH}_3$)	~ 2.4	~ 21	N/A	N/A

Visualization: NMR Structural Elucidation Workflow



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Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights

Mass spectrometry is a destructive analytical technique that provides critical information on the molecular weight and elemental composition of a compound. It is also instrumental in deducing structural features through the analysis of fragmentation patterns.

Expertise & Experience: Ionization and Fragmentation

- **Ionization Techniques:** Electrospray Ionization (ESI) is a soft ionization technique ideal for generating protonated molecules ($[M+H]^+$) with minimal fragmentation, making it the method of choice for accurate molecular weight determination.[1][5] Electron Ionization (EI) is a higher-energy technique that induces extensive fragmentation, providing a characteristic "fingerprint" for a molecule and offering clues to its structure.[7]
- **High-Resolution Mass Spectrometry (HRMS):** ESI-HRMS is essential for confirming the elemental formula of a new compound. It measures the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the calculation of a unique elemental composition.[5]
- **Fragmentation Patterns:** The fragmentation of pyrazolyl-pyridazines is complex. Common fragmentation events include cleavage of the pyridazine or pyrazole ring and the loss of substituents.[8] Tandem MS (MS/MS) experiments can isolate a parent ion and fragment it further to establish fragmentation pathways, which can help distinguish between isomers.[7][8]

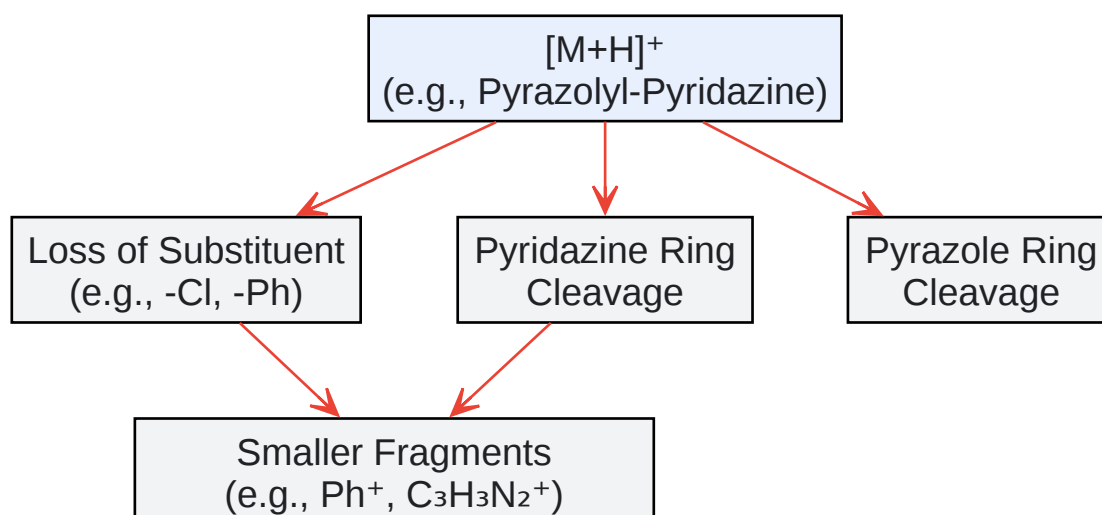
Experimental Protocol: Sample Submission for ESI-HRMS

- **Purity is Paramount:** Ensure the sample is of high purity (as determined by NMR or LC) to avoid ambiguous results.
- **Sample Preparation:** Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
- **Submission:** Provide the sample to the mass spectrometry facility along with the expected molecular formula and structure. This information helps the analyst to quickly identify the correct ion and confirm the result.

Data Presentation: Expected Ions and Fragments

Hypothetical Compound	Formula	Expected [M+H] ⁺ (Monoisotopic)	Potential Fragment Ions[8]
1-(pyridazin-3-yl)-3-phenyl-1H-pyrazole	C ₁₃ H ₁₀ N ₄	223.0978	m/z 143 (loss of phenyl), m/z 116, m/z 77 (phenyl)
1-(6-chloropyridazin-3-yl)-3-phenyl-1H-pyrazole	C ₁₃ H ₉ ClN ₄	257.0589	m/z 222 (loss of Cl), m/z 178, m/z 116

Visualization: General Fragmentation Pathway



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Caption: Common fragmentation pathways in MS analysis.

UV-Visible and Fluorescence Spectroscopy: Probing Electronic Properties

UV-Vis and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of conjugated systems like pyrazolyl-pyridazines. These techniques are particularly valuable in the context of developing materials for applications such as OLEDs or fluorescent biological probes.[9][10]

Expertise & Experience: Electronic Transitions and Photoluminescence

- **UV-Vis Absorption:** These compounds typically exhibit strong absorption bands in the UV region (250-350 nm) corresponding to $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ electronic transitions within the aromatic system.^[9] The position of the maximum absorption (λ_{max}) is sensitive to both the electronic nature of substituents and the polarity of the solvent. Coordination with metal ions can also significantly shift these absorption bands.^{[9][11]}
- **Fluorescence:** Not all pyrazolyl-pyridazines are fluorescent, but certain substitution patterns or complexation with metals like Indium(III) can induce or enhance luminescence.^[9] Key parameters include the excitation (λ_{ex}) and emission (λ_{em}) wavelengths, the Stokes shift (difference between λ_{em} and λ_{ex}), and the fluorescence quantum yield. The emission color can range from blue to green depending on the molecular structure.^[9] Solvent polarity can also influence emission wavelengths.^[12]

Experimental Protocol: Acquiring Photophysical Data

- **Solvent Selection:** Use spectroscopic grade solvents. Record spectra in a range of solvents with varying polarity (e.g., hexane, dichloromethane, acetonitrile, methanol) to assess solvatochromic effects.
- **Concentration:** Prepare dilute solutions (micromolar range, e.g., 1×10^{-5} to 1×10^{-6} M) to ensure the absorbance is within the linear range of the spectrophotometer (< 1.0) and to avoid inner filter effects in fluorescence measurements.^[13]
- **UV-Vis Measurement:** Record the absorption spectrum against a solvent blank. Identify the λ_{max} values.
- **Fluorescence Measurement:** Set the excitation wavelength to a major absorption peak (λ_{max}). Scan the emission spectrum over a longer wavelength range. Record both excitation and emission spectra to confirm the purity of the emissive species.^[13]

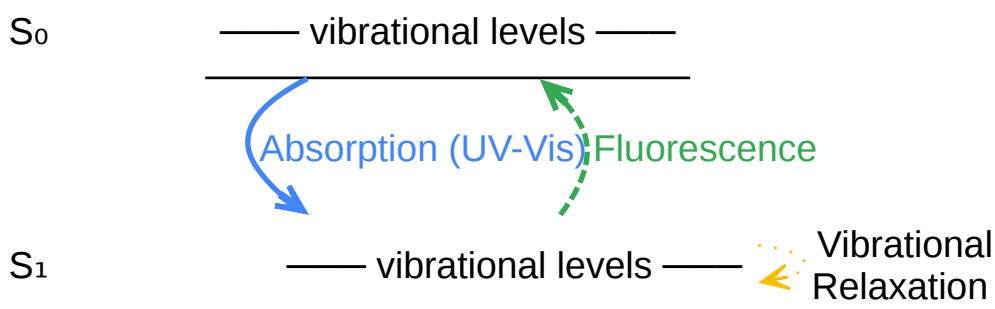
Data Presentation: Comparative Photophysical Data

The following data is for Indium(III) complexes with substituted (1H-pyrazol-1-yl)pyridazines.^[9]

Compound	Solvent	λ_{abs} (nm)	λ_{em} (nm)	Emission Color	Key Transition Type
[In(LH)(H ₂ O)Cl ₃]	Solid State	258, 286	375 (ex: 340 nm)	Blue	Intraligand Charge Transfer (ILCT)
[In(LH)(H ₂ O)Cl ₃]	Solid State	258, 286	500-510 (ex: 420 nm)	Green	Intraligand Charge Transfer (ILCT)
[In(LMe) ₂ Cl ₂][InCl ₄]	Solid State	261, 309	375 (ex: 340 nm)	Blue	Mixed LL'CT and ILCT
[In(LMe) ₂ Cl ₂][InCl ₄]	Solid State	261, 309	500-510 (ex: 420 nm)	Green	Mixed LL'CT and ILCT

LH = 3-chloro-6-(1H-pyrazol-1-yl)pyridazine; LMe = 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

Visualization: Jablonski Diagram for Photoluminescence



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